molecular formula C10H16N2O2 B11900165 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 27738-07-4

6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11900165
CAS No.: 27738-07-4
M. Wt: 196.25 g/mol
InChI Key: HUXKMYNZLFKGKO-UHFFFAOYSA-N
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Description

6-Propyl-1,3-diazaspiro[44]nonane-2,4-dione is a chemical compound with the molecular formula C10H16N2O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides. One common method is the reaction of a propylamine with a cyclic anhydride under controlled conditions to form the spiro compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro[4.4]nonane-2,4-dione: A similar spiro compound with different substituents.

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spiro compound with oxygen atoms in the ring structure.

Uniqueness

6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other spiro compounds and potentially useful in applications where these properties are advantageous.

Properties

CAS No.

27738-07-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

9-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-2-4-7-5-3-6-10(7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)

InChI Key

HUXKMYNZLFKGKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC12C(=O)NC(=O)N2

Origin of Product

United States

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